molecular formula C10H12N2O2 B14809926 6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde

6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde

Cat. No.: B14809926
M. Wt: 192.21 g/mol
InChI Key: BGVVXRBZIOAKNM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is a complex organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Picolinaldehyde Core: The picolinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of a substituted pyridine with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: 6-(Aminomethyl)-5-cyclopropoxypicolinic acid.

    Reduction: 6-(Aminomethyl)-5-cyclopropoxypicolinalcohol.

    Substitution: Derivatives with different functional groups replacing the aminomethyl group.

Scientific Research Applications

6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving aldehyde and amine functionalities.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is unique due to the presence of both a cyclopropoxy group and a picolinaldehyde moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in different scientific domains.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-5-9-10(14-8-2-3-8)4-1-7(6-13)12-9/h1,4,6,8H,2-3,5,11H2

InChI Key

BGVVXRBZIOAKNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C=O)CN

Origin of Product

United States

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